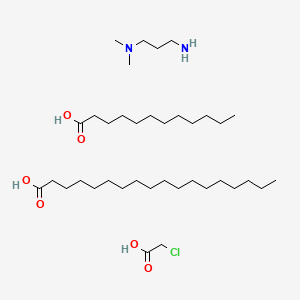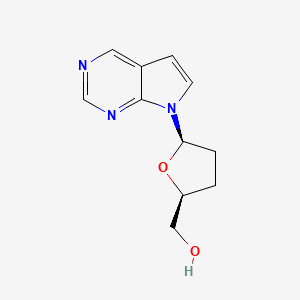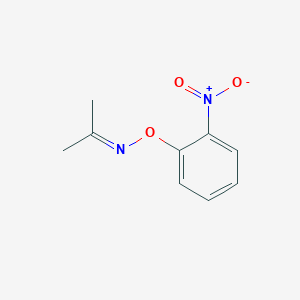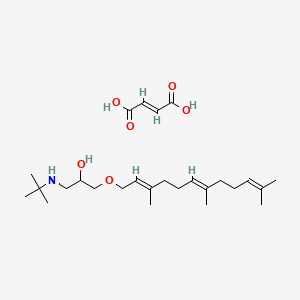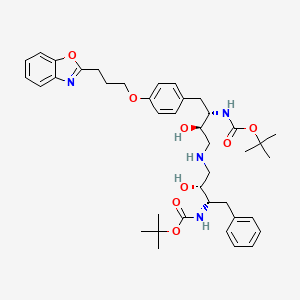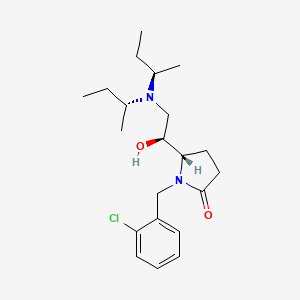
Tzu6N9X9YS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tzu6N9X9YS involves multiple steps, starting with the preparation of the pyrrolidinone core. The key steps include:
Formation of the Pyrrolidinone Core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidinone core.
Addition of the Bis(1-methylpropyl)amino Group: This is achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Where reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Tzu6N9X9YS undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Involving the reduction of specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride and sodium borohydride.
Solvents: Commonly used solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives .
Aplicaciones Científicas De Investigación
Tzu6N9X9YS has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tzu6N9X9YS involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Z-4348: A structurally similar compound with slight variations in substituents.
Uniqueness
Tzu6N9X9YS is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
127093-63-4 |
|---|---|
Fórmula molecular |
C21H33ClN2O2 |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
(5S)-5-[(1S)-2-[bis[(2R)-butan-2-yl]amino]-1-hydroxyethyl]-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H33ClN2O2/c1-5-15(3)23(16(4)6-2)14-20(25)19-11-12-21(26)24(19)13-17-9-7-8-10-18(17)22/h7-10,15-16,19-20,25H,5-6,11-14H2,1-4H3/t15-,16-,19+,20+/m1/s1 |
Clave InChI |
YNGZJSALRCLELM-YKCBXCCJSA-N |
SMILES isomérico |
CC[C@@H](C)N(C[C@@H]([C@@H]1CCC(=O)N1CC2=CC=CC=C2Cl)O)[C@H](C)CC |
SMILES canónico |
CCC(C)N(CC(C1CCC(=O)N1CC2=CC=CC=C2Cl)O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


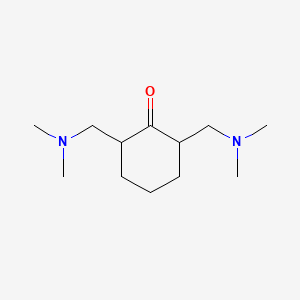


![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)

